Propanoic acid;1-propoxyethanol
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Overview
Description
Propanoic acid;1-propoxyethanol is a compound that combines the properties of both propanoic acid and 1-propoxyethanolIt is widely used in various industries, including food preservation, pharmaceuticals, and agriculture . 1-propoxyethanol, on the other hand, is an organic compound with the molecular formula C5H12O2, commonly used as a solvent in coatings and cleaning products .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanoic acid can be synthesized through the oxidation of 1-propanol using various oxidizing agents such as potassium dichromate (K2Cr2O7) in acidic conditions . Another method involves the oxo-synthesis of ethylene or ethyl alcohol, followed by the oxidation of propionaldehyde with oxygen .
1-propoxyethanol can be prepared by the reaction of propylene oxide with ethanol in the presence of a catalyst .
Industrial Production Methods
Industrial production of propanoic acid typically involves the hydroformylation of ethylene to produce propionaldehyde, which is then oxidized to propanoic acid . For 1-propoxyethanol, industrial methods include the reaction of propylene oxide with ethanol under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
Propanoic acid undergoes various chemical reactions, including:
Oxidation: Propanoic acid can be oxidized to carbon dioxide and water.
Esterification: Reacts with alcohols to form esters and water.
Reduction: Can be reduced to 1-propanol using reducing agents like lithium aluminum hydride (LiAlH4).
1-propoxyethanol primarily undergoes:
Esterification: Reacts with carboxylic acids to form esters.
Substitution: Can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium dichromate (K2Cr2O7) in acidic conditions for propanoic acid.
Esterification: Sulfuric acid (H2SO4) as a catalyst for both propanoic acid and 1-propoxyethanol.
Reduction: Lithium aluminum hydride (LiAlH4) for propanoic acid.
Major Products
Oxidation of Propanoic Acid: Carbon dioxide and water.
Esterification of Propanoic Acid: Esters such as propyl propanoate.
Reduction of Propanoic Acid: 1-propanol.
Scientific Research Applications
Propanoic acid and 1-propoxyethanol have diverse applications in scientific research:
Mechanism of Action
Propanoic acid exerts its effects primarily through its conversion to propionyl coenzyme A (propionyl-CoA), which then enters metabolic pathways such as the citric acid cycle . It acts as an antimicrobial agent by disrupting microbial cell membranes and metabolic processes .
1-propoxyethanol acts as a solvent, facilitating the dissolution of various substances and enhancing the effectiveness of cleaning and coating products .
Comparison with Similar Compounds
Similar Compounds
Acetic Acid: Similar to propanoic acid but with a shorter carbon chain (C2H4O2).
Butanoic Acid: Similar to propanoic acid but with a longer carbon chain (C4H8O2).
Ethylene Glycol Monoethyl Ether: Similar to 1-propoxyethanol but with a different alkyl group (C4H10O2).
Uniqueness
Propanoic acid is unique due to its intermediate chain length, which provides a balance between volatility and solubility . 1-propoxyethanol is unique for its effectiveness as a solvent in various industrial applications .
Properties
CAS No. |
823814-40-0 |
---|---|
Molecular Formula |
C8H18O4 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
propanoic acid;1-propoxyethanol |
InChI |
InChI=1S/C5H12O2.C3H6O2/c1-3-4-7-5(2)6;1-2-3(4)5/h5-6H,3-4H2,1-2H3;2H2,1H3,(H,4,5) |
InChI Key |
XWQGMLRYWQUHAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(C)O.CCC(=O)O |
Origin of Product |
United States |
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